molecular formula C10H13N B3273903 2-(2-Methylallyl)aniline CAS No. 59816-87-4

2-(2-Methylallyl)aniline

Cat. No. B3273903
CAS RN: 59816-87-4
M. Wt: 147.22 g/mol
InChI Key: LVLZJKGEVPCMPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methylallyl)aniline involves the alkylation of aniline with 2-methylpropene (isobutylene) under suitable conditions. Various methods have been explored, including transition metal-catalyzed reactions. For instance, cyclometalated ruthenium complexes have been found effective for the methylation of anilines using methanol as the methylating agent .

Scientific Research Applications

Photochemical Reactions

2-(2-Methylallyl)aniline has been studied in photochemical reactions. Research demonstrates its reactivity under irradiation in methanol, leading to the production of various compounds like dimethylindoline and methoxy-methylpropyl aniline. These findings indicate potential applications in synthetic organic chemistry and photochemistry (Scholl, Hansen, 1980).

Photosolvolysis to Indanols

Another study explored the photosolvolysis of 2-allylated anilines, a class including 2-(2-Methylallyl)aniline, in protic solvents. This process yields trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes, suggesting applications in the synthesis of complex organic molecules (Scholl, Jolidon, Hansen, 1986).

Catalysis in Suzuki-Miyaura C-C Coupling

A study highlighted the use of a complex involving a derivative of 2-(Methylthio)aniline with palladium(II) as a catalyst for Suzuki-Miyaura carbon-carbon coupling reactions in water. This indicates its potential in green chemistry and environmentally friendly catalytic processes (Rao et al., 2014).

Spectroscopic Investigations

2-(2-Methylallyl)aniline has been a subject in spectroscopic studies, like Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy. These studies provide valuable insights for further applications in materials science and molecular characterization (Ceylan et al., 2016).

Environmental Implications

There's research on the degradation of 2-methylaniline (a similar compound) by bacteria, which could have implications for the environmental fate and biodegradation of 2-(2-Methylallyl)aniline. Such studies are crucial in understanding and managing the environmental impact of aromatic amines (Konopka, 1993).

Preconcentration of Trace Metals

The functionalization of materials with 2-(Methylthio)aniline, a related compound, has been used to preconcentrate trace metals, demonstrating potential in analytical chemistry and environmental monitoring (Guo et al., 2004).

Polymerization and Sensor Applications

2-(2-Methylallyl)aniline and its derivatives have been used in the polymerization of new aniline derivatives, leading to the development of sensors. This opens up avenues in sensor technology and materials science (Mustafin et al., 2021).

properties

IUPAC Name

2-(2-methylprop-2-enyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZJKGEVPCMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylallyl)aniline

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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